Product packaging for Chloromethylphenylsilane(Cat. No.:CAS No. 1631-82-9)

Chloromethylphenylsilane

Cat. No.: B157863
CAS No.: 1631-82-9
M. Wt: 155.67 g/mol
InChI Key: IPAIXTZQWAGRPZ-UHFFFAOYSA-N
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Description

Significance of Organosilicon Compounds in Modern Chemistry

Organosilicon compounds, characterized by the presence of a carbon-silicon bond, are of paramount importance in contemporary chemistry. numberanalytics.comwikipedia.org Their journey from laboratory curiosities to indispensable tools in synthesis and materials science has been remarkable. beilstein-journals.org The first organosilicon compound, tetraethylsilane, was synthesized in 1863, marking the birth of this field. numberanalytics.com The unique properties of the silicon atom, such as its lower electronegativity compared to carbon and its ability to form strong bonds with oxygen, bestow distinct reactivity and stability upon these compounds. wikipedia.org

These properties have led to their widespread use as protecting groups in organic synthesis, reagents in cross-coupling reactions, and monomers for the production of silicones—a versatile class of polymers with applications ranging from sealants to medical devices. numberanalytics.comrsc.org The stability of the silicon-carbon bond, coupled with the ability to tune the reactivity of the silicon center, has opened up new avenues for the construction of complex molecular architectures. numberanalytics.com The field continues to expand, with a significant and growing number of publications each year, reflecting its sustained importance. beilstein-journals.org

Position of Chloromethylphenylsilane within the Organosilicon Chemical Landscape

This compound (C7H9ClSi) occupies a specific and functional position within the organosilicon landscape. It is a chiral organosilane that possesses a unique combination of reactive sites: a hydrolyzable silicon-chlorine bond, a silicon-hydride bond, a stable phenyl group, and a methyl group attached to the silicon atom. open.ac.uk This multifunctional nature makes it a valuable intermediate and reagent in various chemical transformations.

Its structure allows for a range of chemical manipulations. The Si-Cl bond is susceptible to nucleophilic attack, providing a straightforward method for attaching the methylphenylsilyl moiety to other molecules. open.ac.uk The phenyl group offers a site for aromatic substitutions or can influence the electronic properties of the silicon center. The presence of a stereocenter at the silicon atom also makes it a subject of interest in asymmetric synthesis. open.ac.uk

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1631-82-9
Molecular Formula C7H9ClSi
Molecular Weight 156.68 g/mol
Boiling Point 113 °C
Density 1.043 g/mL at 25 °C
Refractive Index n20/D 1.515
Data sourced from Sigma-Aldrich and PubChem nih.gov.

Overview of Key Research Avenues

Research involving this compound is primarily focused on several key areas, leveraging its unique chemical functionalities.

Synthesis and Functionalization: A significant body of research is dedicated to the synthesis of this compound itself and its subsequent use as a precursor for more complex organosilicon compounds. google.comoup.com Synthetic routes often involve the reaction of phenylmagnesium chloride with methyltrichlorosilane (B1216827) or the methylation of dichlorophenylsilane. google.comnasa.gov These methods aim to provide efficient and scalable access to this important building block.

Polymer Chemistry: this compound and its derivatives are investigated for their role in polymer science. For instance, (p-chloromethyl)phenyltrichlorosilane is used as a chemical intermediate, likely for the functionalization of polymers or the creation of self-assembled monolayers. gelest.com The reactivity of the Si-Cl bond allows for the grafting of the silane (B1218182) onto polymer backbones or surfaces, thereby modifying their properties. lsu.edu Research in this area explores the creation of novel materials with tailored surface characteristics and functionalities. rsc.org

Derivatizing Agent in Analytical Chemistry: The reactivity of this compound makes it a candidate for use as a derivatizing agent, particularly in the analysis of chiral compounds. open.ac.uk By reacting with chiral alcohols, for example, it can form diastereomeric derivatives that can be separated and quantified using chromatographic techniques like gas chromatography (GC). open.ac.uk However, its stability and the stability of the resulting derivatives are important considerations in its application for this purpose. open.ac.uk

Mechanistic Studies: The interactions of this compound with nucleophiles are a subject of mechanistic investigation. open.ac.uk These studies provide insights into the reaction pathways of nucleophilic substitution at silicon, including the potential formation of pentacoordinate silicon intermediates. open.ac.uk Understanding these mechanisms is crucial for controlling the stereochemical outcome of reactions involving chiral silanes.

Scope and Structure of the Academic Research Outline

This article provides a focused overview of this compound in the context of contemporary chemical research. It begins by establishing the broader significance of organosilicon chemistry to provide a backdrop for the specific discussion of this compound. The subsequent sections pinpoint the compound's unique position within this chemical family, highlighting its key structural features and physicochemical properties in a tabular format. The core of the article then outlines the principal avenues of research where this compound is a central component, namely in synthesis and functionalization, polymer chemistry, as a derivatizing agent, and in mechanistic studies. The content is strictly confined to these topics, presenting detailed and scientifically accurate information based on existing research findings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClSi B157863 Chloromethylphenylsilane CAS No. 1631-82-9

Properties

InChI

InChI=1S/C7H8ClSi/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPAIXTZQWAGRPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C1=CC=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801033222
Record name (Chloromethylsilyl)benzene
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Molecular Weight

155.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1631-82-9
Record name Chloromethylphenylsilane
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Record name Benzene, (chloromethylsilyl)-
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Record name (Chloromethylsilyl)benzene
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Record name Chloromethylphenylsilane
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Record name CHLOROMETHYLPHENYLSILANE
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Synthetic Methodologies and Mechanistic Investigations of Chloromethylphenylsilane Transformations

Advanced Synthetic Pathways for Chloromethylphenylsilane Precursors

The preparation of this compound often begins with the synthesis of its precursors, which are typically formed through Grignard reactions. A common method involves the reaction of dichloromethylsilane (B8780727) with phenylmagnesium bromide (PhMgBr) in a solvent like diethyl ether. researchgate.net Another established route is the reaction of phenylmagnesium bromide with chloro(chloromethyl)dimethylsilane (B161097). chemicalbook.com

More advanced and efficient methods have been developed to improve yield and selectivity. For instance, the use of a direct synthesis technique, where halohydrocarbons react with elemental silicon under heat or copper catalysis, is suitable for the industrial production of simple organohalosilanes. google.com However, this method can lead to complex product mixtures requiring extensive purification. google.com

A significant advancement in the synthesis of related organosilanes involves the use of zinc chloride as a catalyst in the reaction of chlorosilanes with Grignard reagents. orgsyn.org This zinc-catalyzed approach is noted for its efficiency, broad scope of compatible Grignard reagents, operational simplicity, and cost-effectiveness. orgsyn.org For example, the reaction of chloro(chloromethyl)dimethylsilane with phenylmagnesium bromide in the presence of catalytic (N,N,N',N'-tetramethylethylenediamine) zinc in 1,4-dioxane (B91453) proceeds efficiently at room temperature. chemicalbook.com

Furthermore, the preparation of functionalized arylmagnesium reagents under mild conditions has been achieved using lithium chloride, which facilitates the direct insertion of magnesium into aryl halides. kyoto-u.ac.jp This method expands the range of functional groups that can be tolerated in the Grignard reagent, offering a pathway to more complex this compound precursors. kyoto-u.ac.jp

Nucleophilic Substitution Reactions at the Silicon Center

The silicon-chlorine bond in this compound is susceptible to nucleophilic attack, making it a key site for chemical modification. These substitution reactions are fundamental to the synthesis of a wide array of tetraorganosilanes. orgsyn.org

Organometallic Reagent-Mediated Transformations

Organometallic reagents, particularly those of magnesium and zinc, are widely employed for forming new carbon-silicon bonds through nucleophilic substitution. kyoto-u.ac.jp While highly reactive organolithium reagents can also be used, their functional group compatibility is often limited. orgsyn.org

Grignard reagents (organomagnesium halides) are classic and versatile nucleophiles for substitution reactions on chlorosilanes. researchgate.netwikipedia.org The reaction of this compound with various Grignard reagents allows for the introduction of a wide range of alkyl and aryl groups. For example, treatment of this compound with 2-chlorophenylmagnesium chloride in the presence of a lithium chloride complex yields the corresponding organosilane in high yield. kyoto-u.ac.jp

The reactivity of these reactions can be sluggish, often necessitating prolonged reaction times and elevated temperatures. orgsyn.org To address this, catalytic amounts of certain salts can be employed. While toxic salts like cyanides and thiocyanates have been used, cheaper and less toxic alternatives like zinc chloride have proven to be highly effective. orgsyn.org The choice of solvent also plays a role, with tetrahydrofuran (B95107) (THF) generally facilitating substitution more readily than diethyl ether due to its higher boiling point. gelest.com

The general mechanism for a Grignard reaction is a nucleophilic addition, though sterically hindered substrates may proceed via a single electron transfer (SET) mechanism. organic-chemistry.org The reaction is typically conducted under anhydrous conditions to prevent the Grignard reagent from acting as a base and being quenched by protons. wikipedia.org

Table 1: Examples of Organomagnesium Reagent Reactions with Chlorosilanes

Chlorosilane Organomagnesium Reagent Catalyst/Conditions Product Yield (%) Reference
(Chloromethyl)dimethylchlorosilane Phenylmagnesium bromide Zinc chloride, THF (Chloromethyl)dimethylphenylsilane 80-81 orgsyn.org
Dithis compound Ethylmagnesium bromide Pyridine, Benzene Ethylmethylphenylsilane 93 (ee) oup.com

Organozinc reagents are valuable alternatives to organomagnesium reagents, offering different reactivity and functional group tolerance. They are generally less reactive than their Grignard and organolithium counterparts, which can be advantageous for achieving higher selectivity. slideshare.net

The direct insertion of zinc into organic halides, facilitated by activators like lithium chloride, provides a straightforward route to functionalized organozinc reagents. organic-chemistry.org These reagents can then participate in nucleophilic substitution reactions with chlorosilanes. For example, the reaction of this compound with organozinc reagents can be used to introduce various organic moieties. kyoto-u.ac.jp The use of Rieke® Zinc, a highly reactive form of zinc, allows for the direct reaction with a broader range of organic halides, including those with sensitive functional groups like nitriles and esters.

Reactions with Organomagnesium Reagents

Catalytic Approaches in Silicon-Chloride Substitution

Catalysis plays a pivotal role in enhancing the efficiency and scope of nucleophilic substitution at the silicon center of this compound. As mentioned, zinc chloride has emerged as a highly effective and practical catalyst for reactions involving Grignard reagents. orgsyn.org Silver nitrate (B79036) has also been shown to facilitate these substitutions, although its scope with Grignard reagents is more limited, primarily to arylmagnesium reagents. orgsyn.org

Transition metal catalysts are also employed in cross-coupling reactions involving organozinc reagents, such as the palladium-catalyzed Negishi coupling. These catalytic systems enable the formation of carbon-silicon bonds under milder conditions and with greater functional group compatibility.

Mechanistic Insights into the Reaction Kinetics

The kinetics of nucleophilic substitution at a silicon center provide valuable information about the reaction mechanism. These reactions are generally considered to proceed via a bimolecular nucleophilic substitution (SN2)-type mechanism. open.ac.uklibretexts.org In an SN2 reaction, the rate is dependent on the concentration of both the substrate (this compound) and the nucleophile. libretexts.orgspcmc.ac.in The reaction is a concerted, one-step process where the nucleophile attacks the silicon center at the same time the chloride leaving group departs. spcmc.ac.in

This process involves the formation of a high-energy transition state where the silicon atom is pentacoordinate. ibchem.com The rate of reaction is influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the steric hindrance around the silicon atom. utexas.edu Stronger nucleophiles lead to faster SN2 reactions. utexas.edu

Kinetic studies have shown that the reaction order can vary. For instance, in some cases, racemization of chiral silanes in the presence of a nucleophile can proceed through a mechanism that is second order in the nucleophile, suggesting the involvement of two nucleophile molecules in the rate-determining step. open.ac.uk This can occur via the formation of a silane-nucleophile adduct, which is then attacked by a second nucleophile molecule. open.ac.uk Alternatively, a first-order dependence on the nucleophile can be observed, particularly with more stable silane-nucleophile adducts, where the rate-determining step is the exchange of the halide counterion. open.ac.uk

The solvent also plays a crucial role. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the reactants without significantly hindering the nucleophile through hydrogen bonding, which can occur with polar protic solvents. ukessays.com

Reactions Involving the Chloromethyl Group

The chloromethyl group (–CH₂Cl) of this compound is a key functional moiety that allows for a variety of chemical transformations. wikipedia.org This reactive site serves as a versatile handle for the introduction of diverse functionalities and the construction of more complex molecular architectures.

Derivatization Strategies for Functional Group Introduction

The reactivity of the chloromethyl group is primarily exploited through nucleophilic substitution reactions, where the chlorine atom is displaced by a nucleophile. ksu.edu.sachemguide.co.uk This strategy provides a straightforward pathway to introduce a wide array of functional groups, thereby modifying the properties of the parent molecule for specific applications. pressbooks.pubresearchgate.net

A common derivatization approach involves the reaction of this compound with nucleophiles such as alcohols, amines, and thiols. libretexts.org For instance, the reaction with an alcohol in the presence of a base can yield an ether linkage. Similarly, amines can displace the chloride to form secondary or tertiary amines, and thiols can react to form thioethers. These reactions are fundamental in synthetic organic chemistry for building more complex molecules. chemicalbook.com

The introduction of functional groups through derivatization is a critical step in tailoring the surface properties of materials. fraunhofer.de For example, by anchoring this compound to a substrate, the exposed chloromethyl group can be further reacted to introduce specific functionalities that control wettability, adhesion, or biocompatibility. gelest.com

Table 1: Examples of Derivatization Reactions of this compound

NucleophileReagent ExampleProduct Functional Group
Hydroxide IonSodium Hydroxide (NaOH)Alcohol (-CH₂OH)
AlkoxideSodium Ethoxide (NaOCH₂CH₃)Ether (-CH₂OCH₂CH₃)
AmineAmmonia (NH₃)Primary Amine (-CH₂NH₂)
ThiolSodium Thiophenolate (NaSPh)Thioether (-CH₂SPh)
Cyanide IonSodium Cyanide (NaCN)Nitrile (-CH₂CN)

These derivatization strategies are not limited to small molecules. Macromolecules and biomolecules with suitable nucleophilic sites can also be conjugated to this compound, enabling its use as a linker for bioconjugation or for the immobilization of catalysts.

Coupling Reactions and Linker Formation

This compound is a valuable building block in various coupling reactions, serving as a linker to connect different molecular fragments. Its bifunctional nature, with a reactive chloromethyl group and a silicon atom that can be functionalized (e.g., with hydrolyzable groups like trichlorosilyl), allows for the bridging of organic and inorganic materials. gelest.com

In the realm of materials science, this compound is employed as a coupling agent to enhance the interface between inorganic fillers and organic polymer matrices. gelest.com The silane (B1218182) portion can form strong covalent bonds (Si-O-Si) with the surface of inorganic materials like silica (B1680970) or metal oxides, while the chloromethyl group can react with the polymer backbone, leading to improved composite properties. acs.org

Furthermore, this compound derivatives are utilized in the synthesis of more complex molecular linkers. For instance, it can be used to synthesize bifunctional molecules that possess a terminal group for attachment to a surface and another reactive site for subsequent chemical transformations. nih.gov This is particularly useful in the construction of functionalized surfaces for applications in sensing, catalysis, and chromatography. Research has demonstrated the synthesis of rigid linkers for immobilized catalysts, where silicon-containing molecules act as scaffolds. researchgate.netresearchgate.net For example, tetrakis[(4-chloromethyl)phenyl]silane has been synthesized as a precursor for creating complex tetrahedral molecules. cdnsciencepub.com

The Hiyama coupling, a palladium-catalyzed cross-coupling reaction, typically involves organosilanes and organic halides. organic-chemistry.org While direct participation of the chloromethyl group in such catalytic cycles is less common than aryl-halide couplings, the functionalization of the phenyl ring of this compound can provide access to substrates for these reactions. sioc-journal.cn The primary utility of the chloromethyl group in coupling reactions is its role as an electrophilic site for nucleophilic attack, enabling the formation of C-C, C-N, C-O, and C-S bonds.

Surface-Confined Synthesis and Assembly Processes

The ability of this compound and its derivatives to form well-defined layers on various substrates makes it a crucial component in surface engineering. These processes can be broadly categorized into directed self-assembly and covalent grafting.

Directed Surface Self-Assembly

Directed self-assembly of this compound, particularly its trichloro-derivative, has been investigated on substrates like silicon wafers. lsu.edu The process often involves creating nanopatterned surfaces where the self-assembly is confined to specific regions. For instance, nanoholes within a thin film of octadecyltrichlorosilane (B89594) (OTS) can serve as templates for the self-assembly and self-polymerization of 4-(chloromethyl)phenyltrichlorosilane (B1580949) (CMPS). smolecule.com

The mechanism of surface assembly and polymerization is influenced by factors such as the choice of solvent and temperature. smolecule.com Studies have shown that nonpolar solvents are generally better for achieving regular and reproducible nanostructures. smolecule.com The resulting nanostructures can serve as foundations for building more complex heterostructures, for example, by attaching porphyrins to the chloromethyl groups of the CMPS nanopatterns. smolecule.com This hierarchical assembly allows for the creation of functional surfaces with potential applications in molecular electronics and photonics. acs.org

Covalent Grafting onto Inorganic Substrates

Covalent grafting of this compound onto inorganic substrates is a robust method for creating stable, functionalized surfaces. researchgate.net The most common substrates are those rich in hydroxyl groups, such as silica (SiO₂), glass, and various metal oxides (e.g., TiO₂, ZnO). google.comresearchgate.net The reaction typically involves the hydrolysis of a chloromethylphenyl-alkoxysilane or -chlorosilane, followed by condensation with the surface hydroxyl groups to form stable siloxane (Si-O-substrate) bonds. googleapis.com

For example, trichloro[4-(chloromethyl)phenyl]silane is frequently used to silylate glass or silicon surfaces. nih.govresearchgate.net This process creates a monolayer of chloromethylphenyl groups covalently attached to the surface. The terminal chloromethyl groups then provide a reactive platform for the subsequent immobilization of other molecules, such as catalysts or biomolecules. researchgate.netenpress-publisher.com This "grafting to" approach has been successfully used to covalently bind (salen)Mn(III) catalysts to glass beads for olefin epoxidation and to attach porphyrin monolayers to Si(100) surfaces. researchgate.netresearchgate.net

This covalent attachment ensures the long-term stability of the functional layer, which is crucial for applications such as reusable sensors, heterogeneous catalysts, and chromatographic stationary phases. nih.gov The density and orientation of the grafted molecules can be controlled by optimizing the reaction conditions, such as concentration, temperature, and reaction time.

Table 2: Substrates for Covalent Grafting of this compound Derivatives

Substrate MaterialSurface Functional GroupThis compound Derivative UsedApplication ExampleReference
Silicon (Si)Hydroxyl (-OH)Trichloro[4-(chloromethyl)phenyl]silanePorphyrin nanostructure fabrication researchgate.net
Glass BeadsHydroxyl (-OH)Trichloro[4-(chloromethyl)phenyl]silaneImmobilization of (salen)Mn(III) catalyst researchgate.net
QuartzHydroxyl (-OH)Trichloro[4-(chloromethyl)phenyl]silaneSensing of amines nih.gov
Graphene Oxide (GO)Hydroxyl (-OH)4-chloromethylphenylsilaneATRP initiator immobilization enpress-publisher.com
Tin(IV) Oxide (SnO₂)Hydroxyl (-OH)[p-(chloromethyl)phenyl]silanePorphyrin monolayer binding researchgate.net

Computational Studies on Reaction Mechanisms

Computational studies, particularly using density functional theory (DFT), provide valuable insights into the reaction mechanisms involving silanes that are difficult to obtain through experimental methods alone. rsc.org While specific computational studies focusing exclusively on this compound are not abundant, the principles from studies on related organosilane reactions can be extrapolated.

Research on the reaction of phenyl radicals with silane (SiH₄) has elucidated a radical substitution mechanism proceeding through a penta-coordinated silicon intermediate. chemrxiv.org These gas-phase studies, combining crossed molecular beams experiments with electronic structure calculations, provide a fundamental understanding of bond-forming and bond-breaking events at a silicon center. chemrxiv.org

In the context of surface chemistry, computational modeling can help to understand the self-assembly and grafting processes. For example, calculations can predict the most stable conformations of this compound on a given substrate, the energetics of the grafting reaction, and the electronic properties of the resulting functionalized surface.

Furthermore, computational methods have been employed to investigate the reaction kinetics and mechanisms of related systems, such as the dechlorination of chloroalkanes by rhodium complexes, which can provide a framework for understanding potential catalytic transformations of the chloromethyl group. rsc.org Similarly, computational studies on the Hiyama coupling have shed light on the role of the activating agent and the nature of the transmetalating species, which are crucial for optimizing these reactions. organic-chemistry.org

Although direct computational investigations on the reaction mechanisms of this compound are an area ripe for further exploration, the existing body of computational chemistry on organosilanes provides a strong foundation for understanding its reactivity. rsc.orgchemrxiv.org

Theoretical Elucidation of Reaction Pathways

The transformations of this compound and related organosilicon compounds are primarily governed by nucleophilic substitution and radical substitution mechanisms at the silicon center. Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in elucidating the complex pathways of these reactions.

For nucleophilic substitution at a tetracoordinated silicon atom, such as in chlorophenylsilanes, the SN2@Si mechanism is a key pathway. Unlike the analogous reaction at a carbon center (SN2@C), which typically proceeds through a single high-energy transition state, the SN2@Si reaction often involves the formation of stable, hypervalent pentacoordinate silicon intermediates. nih.govresearchgate.networldscientific.com Computational studies on model reactions like Cl- + SiH3Cl reveal that the potential energy surface features a double-well, with a stable pentacoordinate intermediate [Cl-SiH3-Cl]- that is lower in energy than the initial reactants. worldscientific.com This fundamental difference arises from the larger size of the silicon atom and the accessibility of its d-orbitals, which can accommodate the increased coordination. researchgate.net

Kinetic and thermodynamic studies on analogous compounds like PhCHMeSiMe2X (where X is a halogen) support the existence of two distinct mechanistic pathways for nucleophilic substitution, both theoretically plausible. open.ac.uk

Adduct Formation Followed by Nucleophilic Attack: This pathway involves a rapid pre-equilibrium step where the silane forms a four-coordinate ionic adduct with a nucleophile ([R3Si-Nu]+X-). This is followed by a slower, rate-determining attack by a second molecule of the nucleophile on this adduct. open.ac.uk

Adduct Formation Followed by Halide Exchange: In this alternative pathway, the initial adduct is also formed. However, the subsequent step involves halide exchange, leading to the transformation of the silane. This pathway requires only one molecule of the nucleophile. open.ac.uk

The preferred pathway is dependent on the stability of the silane-nucleophile adduct formed. open.ac.uk

Beyond nucleophilic substitution, theoretical investigations have also explored radical substitution pathways. A combined experimental and theoretical study on the reaction of a phenyl radical with silane (SiH4) to form phenylsilane (B129415) (C6H5SiH3) demonstrated that the replacement of a carbon atom with silicon significantly lowers the energy barrier for radical substitution. kul.pl This finding, supported by electronic structure calculations, challenges the conventional view that tetracoordinated hydrides preferentially undergo hydrogen abstraction. kul.pl DFT calculations have also been employed to investigate the mechanisms of CO2 functionalization with amines and phenylsilanes, where the reaction is initiated by successive CO2 reduction steps to form a triformyloxysilane intermediate. rsc.org

Transition State Analysis and Energy Profiles

The analysis of transition states and their corresponding energy profiles provides deep insight into the kinetics and feasibility of this compound transformations. Computational chemistry is a powerful tool for characterizing these fleeting structures.

For the S_N2@Si reaction, the transition state is a pentacoordinate, trigonal bipyramidal (TBP) species. nih.govnih.gov Unlike the high-energy TBP transition state in S_N2@C reactions, the silicon analogue is often an energy minimum—a stable intermediate complex. nih.govworldscientific.com However, with certain substituents on the silicon atom, the potential energy surface can change from a double-well profile (with a stable intermediate) to a single-well profile that features a central energy barrier, more akin to the classic S_N2@C reaction. nih.govresearchgate.net This highlights the sensitivity of the energy profile to the electronic and steric nature of the substituents.

DFT calculations on the reaction between phenylsilane and phosphine (B1218219) oxides have shown a nonpolar mechanism, with the transition state's energy being crucial for determining the reaction course. kul.pl Similarly, in the borane-catalyzed dihydrosilylation of alkynes involving phenylsilane, the rate-determining step was identified through DFT calculations as the nucleophilic attack of vinylsilane on a B(C6F5)3-phenylsilane adduct, proceeding through a pentavalent silicon transition state with an activation barrier of 20.3 kcal/mol. rsc.org

The table below summarizes key characteristics of transition states in different reaction pathways relevant to phenylsilanes.

FeatureS_N2@Si Transition StateRadical Substitution T.S.Borane-Catalyzed Hydrosilylation T.S.
Geometry Trigonal Bipyramidal (or distorted)Varies with reaction; less definedPentavalent Silicon Center
Nature Can be a true transition state (energy maximum) or a stable intermediate (energy minimum) depending on substituents. nih.govresearchgate.netCharacterized by a low energy barrier compared to carbon analogues. kul.plInvolves Si-H bond cleavage and nucleophilic attack at the silicon center. rsc.org
Key Stabilizing Factors Larger size of Si atom reduces steric strain; involvement of d-orbitals. researchgate.netWeaker Si-H bond compared to C-H bond. acs.orgCooperative activation by the Lewis acidic borane (B79455) catalyst. rsc.orgnih.gov
Calculated Barrier (Example) For Cl- + SiH3Cl, the intermediate is stable (negative barrier). For substituted silanes, barriers can appear. nih.govworldscientific.comLowered barrier for substitution vs. H-abstraction. kul.pl~20.3 kcal/mol for the rate-determining step in a model system. rsc.org

These theoretical energy profiles, often calculated using methods like M06-2X or CCSD(T), are essential for predicting reaction rates and understanding selectivity. worldscientific.comkul.plrsc.org For instance, in H-abstraction reactions from silanes, barrier energies are found to be significantly lower than for their alkane counterparts, a fact attributed to the different electronegativities of silicon and carbon and the resulting charge distributions on the molecules. acs.org

Quantum Mechanical Investigations of Intermediate Species

Quantum mechanical methods are indispensable for characterizing the transient intermediate species that dictate the course of this compound reactions. These investigations provide detailed information on the geometry, stability, and electronic structure of these species.

A primary intermediate in the nucleophilic substitution reactions of halosilanes is the silane-nucleophile adduct . open.ac.uk Extensive studies on analogous systems reveal that these are typically four-coordinate 1:1 ionic adducts, such as [PhCHMeSiMe2-Nu]+X-. open.ac.uk These adducts have been identified as the dominant species in solution and are not just transient states but reactive intermediates that undergo further transformations. open.ac.uk Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy, in conjunction with quantum mechanical calculations, has been used to study the kinetics and thermodynamics of the formation and exchange of these adducts. open.ac.uk

The pentacoordinate silicon intermediate is another critical species, particularly in S_N2@Si reactions. nih.govworldscientific.com Quantum chemical calculations at levels such as MP2 and CCSD(T) have been used to investigate the geometry and stability of these intermediates. worldscientific.com For the model reaction Cl- + SiH3Cl, the [Cl-SiH3-Cl]- intermediate is found to be a stable, low-energy species. worldscientific.com Theoretical studies on various pentacoordinated silicon anions, such as SiH5-nCln-, have explored their structure and the energy barriers associated with their interconversion through processes like pseudorotation. acs.org

Quantum mechanical calculations also provide insight into the electronic nature of these intermediates through analysis of molecular orbitals and charge distribution. For example, Frontier Molecular Orbital (FMO) analysis in the reaction of phenylsilane with phosphine oxides helped determine that electron transfer occurs from the oxide to the phenylsilane. kul.pl The table below details the characteristics of key intermediates.

Intermediate SpeciesDescriptionRole in Reaction MechanismInvestigational Methods
Four-Coordinate Ionic Adduct A 1:1 complex formed between the silane and a nucleophile, e.g., [R3Si-Nu]+X-. open.ac.ukA stable, reactive intermediate that can be attacked by a second nucleophile or undergo halide exchange. open.ac.ukDynamic NMR, Titration Studies, Isolation and Characterization, Quantum Mechanics. open.ac.uk
Pentacoordinate Silicon Anion A trigonal bipyramidal species formed during S_N2@Si reactions, e.g., [Cl-SiH3-Cl]-. worldscientific.comCan be a stable intermediate (energy minimum) on the potential energy surface, facilitating substitution. nih.govworldscientific.comDFT, MP2, CCSD(T), Ab initio methods. nih.govworldscientific.com
Silylium Ion-Pair Species A transient, highly electrophilic trivalent silicon cation paired with a counter-anion, e.g., R3Si+X-.Formed during Si-H bond cleavage in Lewis-acid catalyzed reactions, acting as a powerful electrophile. rsc.orgDFT calculations (for geometry and energy), NMR spectroscopy. rsc.orgnih.govrsc.org

These computational investigations are crucial for building a complete mechanistic picture, explaining observed reactivities, and guiding the design of new synthetic methodologies.

Polymer Chemistry and Advanced Materials Applications of Chloromethylphenylsilane

Polymerization Initiated or Facilitated by Chloromethylphenylsilane

The distinct chemical nature of this compound allows it to participate in and initiate polymerization through several mechanisms. The silane (B1218182) group can anchor the molecule to a surface, while the chloromethyl group can act as an initiation site for various polymerization techniques.

Self-Polymerization Phenomena

This compound, particularly in its trichloro- form such as trichloro[4-(chloromethyl)phenyl]silane (CMPS), can undergo self-polymerization. smolecule.com This process involves the hydrolysis and condensation of the trichlorosilyl (B107488) groups with ambient moisture or surface hydroxyls, leading to the formation of a polysiloxane network. Concurrently, the chloromethyl groups remain available for further reactions.

Research has demonstrated the self-assembly and growth of CMPS nanostructures within confined nanoholes on a substrate. smolecule.comlsu.edu The morphology and size of these self-polymerized nanostructures are influenced by factors like solvent polarity and temperature, with nonpolar solvents favoring the formation of regular structures. smolecule.com This phenomenon allows for the directed assembly of patterned, functional polymer nanostructures on surfaces. lsu.edu

Surface-Initiated Polymerization Techniques

Surface-initiated polymerization (SIP) is a powerful method for "grafting-from" a substrate, creating dense polymer brush layers with controlled thickness and functionality. nih.govnumberanalytics.com In this approach, an initiator molecule is first immobilized on the surface, and the polymer chains then grow directly from these anchored sites. nih.gov

This compound derivatives are excellent candidates for creating these initiator-functionalized surfaces. The silane group (e.g., trichlorosilane (B8805176) or trialkoxysilane) forms a stable covalent bond with hydroxyl-rich surfaces like silicon wafers or glass. frontiersin.orgnih.gov Once anchored, the chloromethyl group on the phenyl ring serves as a robust initiation site for controlled radical polymerization techniques. frontiersin.orgresearchgate.net This method allows for the creation of well-defined polymer films and brushes on various substrates. advancedsciencenews.com

Application in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a leading controlled/"living" radical polymerization (CRP) method that enables the synthesis of polymers with predictable molecular weights, low polydispersity, and complex architectures. springernature.comcmu.edunih.gov The process relies on the reversible activation and deactivation of dormant polymer chains by a transition metal catalyst, typically a copper complex. cmu.edu The initiator is a key component, often an alkyl halide, that determines the starting point of the polymer chain. cmu.edumagtech.com.cn

This compound derivatives have been effectively utilized as surface-anchored ATRP initiators. frontiersin.orgenpress-publisher.com For instance, trichloro[4-(chloromethyl)phenyl]silane (CMPS) can be immobilized on a silicon surface, and the chloromethyl group then initiates the ATRP of various monomers. nih.govacs.org This surface-initiated ATRP (SI-ATRP) has been used to grow polymer brushes with specific functionalities. mdpi.com

One notable application involves the growth of poly(sulfobetaine methacrylate) (PSBMA) films, known for their antifouling properties, from a silicon surface modified with CMPS. nih.gov This process, conducted in a CO2-expanded liquid medium, resulted in uniform, pin-hole-free polymer films with no residual copper catalyst, highlighting the efficiency of CMPS as a surface-bound ATRP initiator. nih.gov

ATRP Application Initiator Substrate Polymer Key Finding
Thermoresponsive Copolymer Brush2-(m/p-chloromethylphenyl) ethyltrimethoxysilaneGlassPoly(N-isopropylacrylamide-co-N,N-dimethylaminopropyl acrylamide-co-N-tert-butylacrylamide)Creation of a dense thermoresponsive cationic brush for selective cell adhesion and detachment. frontiersin.org
Antifouling Zwitterionic Polymer BrushTrichloro[4-(chloromethyl)phenyl]silane (CMPS)SiliconPoly(sulfobetaine methacrylate) (PSBMA)Uniform, copper-free polymer films with enhanced resistance to cell proliferation were grown via SI-ATRP. nih.gov

Functionalization and Grafting Strategies onto Substrates

The ability of this compound to act as a bifunctional linker is extensively used to modify the surface properties of various materials, enhancing their compatibility with polymer matrices or introducing new functionalities.

Modification of Graphene Oxide Nanosheets

Graphene oxide (GO) is a two-dimensional nanomaterial rich in oxygen-containing functional groups, such as hydroxyls and carboxyls, which make it dispersible in water and amenable to chemical modification. scielo.brrsc.orgchemrestech.com Functionalizing GO is a key strategy to improve its dispersion in polymer composites and tailor its properties for specific applications. scielo.brresearchgate.net

This compound has been used to covalently modify the surface of GO nanosheets. researchgate.netenpress-publisher.com The silane portion of the molecule reacts with the hydroxyl groups present on the GO surface, effectively anchoring the chloromethylphenyl moiety. researchgate.netenpress-publisher.com This process serves two primary purposes: it immobilizes a reactive group (chloromethyl) onto the GO surface and improves the interfacial compatibility between GO and a polymer matrix.

This anchored chloromethyl group can then act as an initiator for subsequent surface-initiated polymerization, such as ATRP, allowing for the growth of polymer chains directly from the GO surface. researchgate.netenpress-publisher.com This "grafting-from" approach is a powerful tool for creating GO-polymer nanocomposites with enhanced mechanical and thermal properties. researchgate.net

Substrate Functionalizing Agent Purpose Resulting Functionality
Graphene Oxide (GO)4-chloromethylphenylsilaneTo immobilize an ATRP initiator on the GO surface. researchgate.netenpress-publisher.comCovalent attachment of chloromethyl groups for subsequent polymer grafting. researchgate.netenpress-publisher.com

Functionalization of Silica (B1680970) Nanospheres and Particulate Supports

Silica nanoparticles (SiNPs) and other silica-based supports are widely used in various fields due to their high surface area, stable structure, and the presence of surface silanol (B1196071) (Si-OH) groups that allow for straightforward chemical modification. rsc.orgnih.gov Functionalization of silica surfaces is critical for applications ranging from chromatography to nanomedicine and polymer composites. nih.govchalmers.seunam.mx

The "grafting from" approach using SI-ATRP is a common method for modifying silica surfaces. mdpi.comresearchgate.net In this process, a silane-containing ATRP initiator, such as a this compound derivative, is first covalently attached to the silica surface via the reaction between the silane and the surface silanol groups. nih.gov

This creates a silica surface decorated with initiator sites from which polymer brushes can be grown in a controlled manner. mdpi.com This technique allows for precise control over the grafted polymer's chain length and density, thereby enabling the fine-tuning of the silica particles' surface properties. researchgate.net For example, mesoporous silica (SBA-15) has been functionalized using this method to create organic-inorganic hybrid materials with tailored adsorption capabilities. mdpi.com

Polymer Brush Formation and Architecture Control

Polymer brushes, which consist of polymer chains tethered at one end to a surface, have garnered significant interest for their ability to tailor surface properties such as wettability, adhesion, and biocompatibility. surfchem.dk The "grafting-from" approach is a predominant method for creating high-density polymer brushes, where polymerization is initiated from a surface-immobilized initiator. surfchem.dkmdpi.com This technique allows for the growth of polymer chains in a stretched conformation, leading to well-defined film thicknesses from the nanometer to the micrometer scale. surfchem.dk

This compound plays a crucial role in this process by serving as a precursor for surface-bound initiators. The chloromethyl group provides a reactive site for immobilization onto various substrates. This covalent attachment ensures the stability of the subsequent polymer brush. surfchem.dk Advanced polymerization techniques, such as atom transfer radical polymerization (ATRP), can then be employed to grow a wide variety of polymer brushes from these initiator-functionalized surfaces. surfchem.dkunlp.edu.ar The ability to control the architecture of these brushes, including chain length and grafting density, allows for the fine-tuning of surface properties for specific applications. surfchem.dknih.gov For instance, responsive polymer brushes can be designed to change their conformation in response to environmental stimuli like temperature or pH, making them suitable for applications in sensors and actuators. unlp.edu.arnih.gov

Integration into Specialized Material Systems

The unique reactivity of this compound facilitates its incorporation into various specialized material systems, leading to the development of advanced materials with tailored functionalities.

Utilization in Molecular Glass Resist Materials for Lithography

In the realm of microelectronics, there is a continuous demand for higher resolution patterning. nih.gov Molecular glasses, which are low molecular weight organic compounds with amorphous properties, have emerged as promising alternatives to conventional polymer-based photoresists. nih.govcornell.edu Their well-defined structures and smaller size are advantageous for achieving high-resolution patterns with low line-edge roughness. nih.gov

Derivatives of tetraphenylsilane (B94826), which can be synthesized using this compound as a starting material, have shown significant promise as molecular glass resists. nih.govacs.org These materials exhibit excellent thermal stability and film-forming capabilities. acs.org By incorporating photoacid generator (PAG) moieties directly into the molecular glass structure, single-component resists can be developed, which simplifies the resist formulation and can improve patterning performance. nih.govresearchgate.net For example, a novel molecular glass (TPSiS) based on tetraphenylsilane derivatives with a covalently bound sulfonium (B1226848) salt group has been synthesized. nih.govresearchgate.net This single-component resist demonstrated the ability to resolve dense line/space patterns down to 25 nm and semi-dense patterns of 16 nm using electron beam lithography. nih.govresearchgate.net The etching selectivity of such resists is also a critical factor, and TPSiS showed good selectivity to the silicon substrate. nih.gov

PropertyValueReference
Resolution (Dense Lines)25 nm nih.govresearchgate.net
Resolution (Semi-Dense Lines)16 nm nih.govresearchgate.net
Etching Selectivity to Si8.6 nih.govresearchgate.net
Exposure Dose (25 nm lines)45 µC/cm² nih.govresearchgate.net
Exposure Dose (16 nm lines)85 µC/cm² nih.govresearchgate.net

Precursor for Chemical Vapor Deposition (CVD) Processes

Chemical Vapor Deposition (CVD) is a widely used technique for producing thin films of various materials for applications in microelectronics and optics. gelest.comrsc.org The process involves the thermal decomposition of a volatile precursor onto a heated substrate. gelest.com The choice of precursor is critical and influences the properties of the deposited film. rsc.org

This compound and its derivatives can serve as precursors in CVD processes. google.com Silanes are often employed in CVD due to their volatility and ability to form thin films under controlled conditions. gelest.com The use of organosilicon precursors like this compound allows for the deposition of silicon-containing films with specific properties. While many useful CVD precursors are solids, liquid precursors are often preferred for their reproducible vaporization. harvard.edu The development of new liquid precursors is an active area of research. harvard.edu

Role in Polymer Activation for Electroless Metal Plating

Electroless plating is a method for depositing a uniform layer of metal onto a non-conductive substrate without the use of an external electrical current. nickelinstitute.org A critical step in this process is the activation of the polymer surface to create catalytic sites that initiate metal deposition. h2.pl

This compound can be used to modify polymer surfaces, introducing functional groups that can participate in the activation process. For instance, the chloromethyl group can be converted to other functional groups, such as amines, which can then chelate palladium ions from an activation solution. This method provides a more robust alternative to the conventional sensitization process using stannous chloride, leading to better adhesion of the plated metal film. This technique has been successfully used for the electroless plating of copper and nickel on various polymer substrates. sci-hub.box The quality and adhesion of the metal layer are significantly influenced by the surface chemistry of the polymer. researchgate.net

Synthesis of Hollow Silica Spheres and Related Architectures

Hollow silica spheres are materials with a wide range of potential applications, including in catalysis, drug delivery, and as lightweight fillers. Various methods have been developed for their synthesis, often involving the use of templates. uu.nlrsc.org

Trichloro[4-(chloromethyl)phenyl]silane is an exemplary hydrolyzable aryl silane that can be used in the synthesis of hollow silica spheres. google.com In some methods, these spheres can be formed without the use of a template by hydrolyzing the silane in an aqueous acidic solution, followed by mixing with a base to form a precipitate, which is then calcined. google.com The properties of the resulting hollow silica spheres, such as their surface area and pore size, can be controlled by the synthesis conditions. google.com Other approaches involve treating core-shell structured mesoporous silica with a basic solution to dissolve the core, leaving behind a hollow structure. rsc.org

PropertyValue RangeReference
Specific Surface Area350 to 450 m²/g google.com
t-Plot External Surface Area40 to 75 m²/g google.com
Average Pore Diameter1.7 to 8 nm google.com
Cumulative Pore Volume0.02 to 0.035 cm³/g google.com

Structure-Property Relationships in this compound-Derived Polymers and Materials

The properties of polymers and materials derived from this compound are intrinsically linked to their chemical structure. By systematically modifying the polymer architecture, it is possible to tune the material's properties for specific applications.

For example, in silphenylene-siloxane polymers, the thermal stability is dependent on both the nature of the arylene group and the length of the dimethylsiloxane chain segments. Generally, increasing the length of the flexible polydimethylsiloxane (B3030410) segments leads to a decrease in the glass transition temperature. nasa.gov

Furthermore, the introduction of microporosity into polymers derived from this compound precursors can significantly affect their dielectric properties. researchgate.net Increasing the free volume within the polymer leads to a lower dielectric constant and dissipation factor, which is desirable for high-frequency applications. researchgate.net The mechanical properties of such materials are also influenced by their crosslinked network structure. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Structural and Chemical Characterization

Vibrational spectroscopy probes the molecular vibrations of a compound, offering a "fingerprint" that is unique to its structure and the chemical bonds within it. Techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy are powerful, non-destructive methods for identifying functional groups and elucidating structural features.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. specac.com Different bonds (e.g., C-H, Si-C, Si-Cl) vibrate at characteristic frequencies, resulting in a spectrum with absorption peaks that allow for the identification of the functional groups present. specac.comupi.edu For Chloromethylphenylsilane, the FTIR spectrum is characterized by absorptions corresponding to its phenyl ring, methyl group, and silicon-centered functionalities.

The analysis of an FTIR spectrum involves correlating the observed absorption bands (measured in wavenumbers, cm⁻¹) to specific vibrational modes. upi.edu Key regions of interest include the C-H stretching region for both aromatic and aliphatic hydrogens, the aromatic C=C stretching region, and the lower frequency "fingerprint" region where Si-C and Si-Cl bond vibrations are found. specac.comumd.edu

Table 1: Characteristic FTIR Absorption Bands for this compound This table is based on established correlation charts for functional groups. specac.comumd.edulibretexts.org

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3100-3000C-H StretchPhenyl RingMedium
2960-2850C-H StretchMethyl GroupMedium-Strong
~2120Si-H StretchSilyl (B83357) GroupStrong
1600-1450C=C StretchPhenyl RingMedium-Strong
~1430C-H Bend (asymmetric)Si-CH₃Medium
~1250Si-C StretchSi-CH₃Strong
~1120Phenyl in-plane bendPhenyl-SiStrong
800-600C-H Out-of-plane bendPhenyl RingStrong
600-450Si-Cl StretchChlorosilylStrong

Note: The Si-H stretch is a particularly strong and sharp indicator of the silyl functionality and has been observed near 2120-2145 cm⁻¹ in related silyl compounds. acs.org

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light (from a laser source). nih.gov While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to those that cause a change in polarizability. nih.gov This often means that symmetric, non-polar bonds produce strong Raman signals, whereas they may be weak or absent in FTIR. For this compound, Raman spectroscopy is particularly useful for observing the Si-C and phenyl ring backbone vibrations.

The Raman spectrum provides information on chemical structure, crystallinity, and molecular interactions. msu.eduspectroscopyonline.com The key features of a Raman spectrum are the peak position (Raman shift), intensity, and width, which together form a unique fingerprint of the material. nih.govresearchgate.net

Table 2: Predicted Raman Shifts for this compound This table is based on typical Raman shifts for relevant functional groups. researchgate.netualberta.ca

Raman Shift (cm⁻¹)Vibration TypeFunctional Group
3080-3050Aromatic C-H StretchPhenyl Ring
~2910Symmetric C-H StretchMethyl Group
~1590C=C Ring StretchPhenyl Ring
~1000Ring Breathing ModePhenyl Ring
700-600Si-C StretchSi-Phenyl
600-450Si-Cl StretchChlorosilyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei (such as ¹H, ¹³C, and ²⁹Si) to provide information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. mdpi.com

One-Dimensional and Multi-Dimensional NMR Techniques

One-dimensional (1D) NMR spectra provide fundamental structural information.

¹H NMR: This technique identifies the different types of protons in a molecule. For this compound, one would expect to see distinct signals for the protons on the phenyl ring, the methyl group protons, and the proton directly attached to the silicon (silyl proton). The chemical shift (δ) of these signals, their integration (relative number of protons), and their splitting pattern (multiplicity) reveal the electronic environment and neighboring protons.

¹³C NMR: This spectrum shows signals for each unique carbon atom in the molecule. rsc.org For this compound, distinct peaks are expected for the methyl carbon and the different carbons of the phenyl ring (ipso, ortho, meta, para).

²⁹Si NMR: As the central atom, the chemical shift of the ²⁹Si nucleus is highly sensitive to its substituents. huji.ac.il The presence of a phenyl group, a methyl group, a chlorine atom, and a hydrogen atom results in a characteristic chemical shift, which can be compared to databases of silicon compounds for structural confirmation. rsc.orgunige.ch ²⁹Si NMR shifts for related dialkylarylsilanes and chlorosilanes have been reported in ranges that help to pinpoint the expected value for this compound. acs.orgrsc.org

Multi-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish correlations between nuclei and provide unambiguous assignments of the 1D spectra, which is crucial for complex molecules. mdpi.com

Table 3: Predicted NMR Chemical Shifts (δ) for this compound in CDCl₃ These predictions are based on data from structurally analogous compounds such as benzylsilanes and other phenyl-substituted silanes. acs.orgrsc.orgchemicalbook.com

NucleusGroupPredicted Chemical Shift (ppm)Multiplicity
¹HSi-H 4.5 - 5.5Multiplet
¹HPh -Si7.3 - 7.8Multiplet
¹HSi-CH₃ 0.4 - 0.8Doublet
¹³CPh -Si (ipso)130 - 135
¹³CPh -Si (ortho, meta, para)128 - 135
¹³CSi-CH₃ -2 - 5
²⁹SiSi -25 to -5

Quantitative NMR for Compositional Analysis

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for identical calibration standards. The technique relies on the principle that, under proper experimental conditions, the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

For accurate qNMR analysis of this compound, several conditions must be met:

Full Relaxation: A sufficiently long relaxation delay (typically 5 to 7 times the longest spin-lattice relaxation time, T₁) must be used between pulses to ensure all signals are fully relaxed and their integrations are accurate.

Internal Standard: A stable, non-reactive compound with a known concentration and simple NMR spectrum (e.g., maleic acid, 1,3,5-trimethoxybenzene) is added to the sample. The integral of the analyte's signal is compared to the integral of the known standard to calculate its absolute concentration or purity.

No Nuclear Overhauser Effect (NOE): For heteronuclear qNMR (e.g., ¹³C), inverse-gated decoupling is used to suppress the NOE, which can otherwise lead to non-uniform signal enhancement and inaccurate quantification.

This method can be used to assess the purity of a synthesized batch of this compound or to monitor its consumption during a chemical reaction.

Mass Spectrometry Techniques for Identification and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments produced upon ionization. msu.edu

When this compound is introduced into a mass spectrometer, typically using electron impact (EI) ionization, it forms a molecular ion (M⁺˙), which is an energetically unstable radical cation. wikipedia.org This molecular ion can then break apart into smaller, more stable fragments. The pattern of these fragments is predictable and serves as a molecular fingerprint. libretexts.org

Key fragmentation pathways for this compound would include:

Cleavage of the Si-CH₃ bond to lose a methyl radical (•CH₃), resulting in an [M - 15]⁺ ion.

Cleavage of the Si-Cl bond to lose a chlorine radical (•Cl), resulting in an [M - 35]⁺ ion (for the ³⁵Cl isotope).

Cleavage of the Si-Phenyl bond, leading to the formation of a phenyl cation [C₆H₅]⁺ at m/z 77.

The relative abundance of these fragments provides insight into the stability of the ions and the strength of the chemical bonds.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound Based on common fragmentation patterns of organosilanes. The molecular weight of this compound (C₇H₉ClSi) is 156.69 g/mol . libretexts.orgwikipedia.org

m/z (for ³⁵Cl)Proposed Fragment IonIdentity
156[C₆H₅Si(CH₃)(H)Cl]⁺˙Molecular Ion (M⁺˙)
141[C₆H₅Si(H)Cl]⁺[M - CH₃]⁺
121[C₆H₅Si(CH₃)H]⁺[M - Cl]⁺
77[C₆H₅]⁺Phenyl cation

Gas Chromatography-Mass Spectrometry (GC-MS) of Reaction Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for studying the reaction products of this compound. thermofisher.comspectroinlets.com The process involves a gas chromatograph to separate the components of a mixture, which are then introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio. etamu.edu

In the context of this compound, GC-MS is frequently employed to analyze the products of derivatization reactions, where the silane (B1218182) is used as a reagent to modify other molecules, such as chiral alcohols. open.ac.uk For instance, the reaction of racemic this compound with (S)-(+)-2-octanol yields diastereoisomeric ether derivatives that can be effectively separated and resolved by GC. open.ac.uk The retention time of each separated compound provides a quantitative measure of its presence, while the mass spectrum offers a fragmentation pattern that serves as a molecular fingerprint, confirming the identity of the product. etamu.edu Real-time reaction monitoring using GC-MS is also possible, providing continuous data on the concentration of reactants and the formation of products. hidenanalytical.com

However, challenges can arise during analysis. Studies using high-resolution Orbitrap GC-MS have shown that organosilicon compounds, including those with dimethyl(phenyl)silyl groups, can undergo unexpected gas-phase reactions within the detector, often with trace amounts of water. wiley.com These reactions can lead to the formation of adduct ions (e.g., a mass increase of 18 Da from water adduction) or fragment ions (e.g., a mass decrease of 60 Da from the loss of a phenyl group), which can complicate spectral interpretation. wiley.com

Table 1: Summary of GC-MS Findings for this compound Reaction Products
Analytical AspectObservationSignificanceReference
Derivatization AnalysisSuccessful separation and resolution of diastereoisomeric derivatives formed from reactions with chiral alcohols (e.g., 2-octanol, menthol). open.ac.ukEnables enantioselective analysis and determination of optical purity. oup.com open.ac.ukoup.com
Product IdentificationFragmentation patterns in the mass spectrometer confirm the structure of silyl ether products.Provides unambiguous identification of reaction products. etamu.edu etamu.edu
Analytical ComplicationsUnexpected ions observed in Orbitrap GC-MS due to in-trap gas-phase reactions with water. wiley.comHighlights the need for careful spectral interpretation for organosilanes to avoid misidentification. wiley.com wiley.com
Reaction MonitoringOn-line GC-MS can track the evolution of chemical concentrations in real-time. hidenanalytical.comAllows for the optimization of reaction conditions on-the-fly. hidenanalytical.com hidenanalytical.com

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. wikipedia.orgresearchgate.net It is particularly valuable for analyzing complex mixtures containing compounds that are non-volatile, thermally labile, or of high molecular weight, which are not amenable to GC-MS. wikipedia.orgchemyx.com

While GC-MS is suitable for many this compound derivatives, LC-MS provides a complementary approach for more complex systems. For example, in the analysis of proteins or large biomolecules modified with silane-based reagents, LC-MS is the method of choice. nih.gov The process typically involves digesting a protein mixture with an enzyme to produce numerous peptides, which are then separated by the LC column and analyzed by the tandem mass spectrometer (MS/MS). nih.gov This "bottom-up proteomics" approach allows for the identification of the original proteins in the mixture. nih.gov

The versatility of LC-MS makes it indispensable in various fields, including metabolomics, environmental monitoring, and pharmaceutical analysis, where it is used for the qualitative and quantitative determination of diverse compounds in complex matrices. wikipedia.orgresearchgate.net The development of robust interfaces like electrospray ionization (ESI) has made LC-MS a routine technique for analyzing a wide range of biological molecules with high sensitivity and accuracy. nih.gov

Table 2: Applications of LC-MS for Analysis of Complex Mixtures Relevant to Organosilanes
Application AreaLC-MS RoleExampleReference
ProteomicsIdentification of proteins in a mixture after enzymatic digestion and derivatization. nih.govAnalysis of proteins modified by silane coupling agents. nih.gov
MetabolomicsGlobal metabolite profiling of biological tissues and fluids. wikipedia.orgStudying the biological impact or degradation pathways of organosilane compounds. wikipedia.org
Pharmaceutical AnalysisDetermination of drug substances, impurities, and degradation products. researchgate.netAnalysis of silicon-containing pharmaceutical compounds and their metabolites. researchgate.net
Environmental MonitoringDetection and quantification of organic pollutants in environmental samples. wikipedia.orgTracking the fate of organosilane-based materials or pollutants in soil and water. wikipedia.org

Surface Analytical Techniques

When this compound is used to modify surfaces, a suite of specialized surface-sensitive techniques is required to characterize the resulting chemical and topographical changes. These methods probe the very top layer of the material, providing critical information about the success and nature of the surface functionalization.

Atomic Force Microscopy (AFM) for Surface Topography and Nanostructure

Atomic Force Microscopy (AFM) is a high-resolution imaging technique used to map the surface topography of materials on a nanometer scale. measurlabs.com It operates by scanning a sharp tip, with a radius of approximately 10 nm, across a sample surface. oamjms.eu The interaction forces between the tip and the surface cause the cantilever holding the tip to deflect, and this deflection is used to create a three-dimensional image of the surface profile.

AFM is particularly powerful for studying the effects of surface treatments, including the application of silane coupling agents. oamjms.euscielo.br It can quantitatively measure changes in surface roughness and visualize the nanostructure of the deposited silane layer. measurlabs.comoamjms.eu For instance, AFM has been used to evaluate the surface roughness of ceramics and enamel after treatment with various agents, including silanes, to improve adhesion. oamjms.eunih.gov The technique can be operated in different modes, such as contact or tapping mode, to accommodate both hard and soft materials without causing damage to the surface. measurlabs.com Phase imaging in AFM is also a powerful tool for distinguishing between materials with different mechanical or chemical properties on a surface, which is useful for visualizing the dispersion of silane networks.

Table 3: Characterization of Silane-Treated Surfaces using Atomic Force Microscopy (AFM)
Parameter MeasuredInformation ObtainedRelevance to this compoundReference
Surface Topography/RoughnessProvides 3D images of the surface profile and quantitative roughness values (e.g., Ra). measurlabs.comAssesses how the application of this compound alters the surface morphology. measurlabs.com
Nanostructure VisualizationImages the structure and dispersion of the deposited silane network on the substrate. scielo.brConfirms the formation of a silane layer and assesses its uniformity. scielo.br
Phase ImagingDistinguishes between areas with different mechanical, chemical, or adhesive properties. Helps to identify the distribution of the silane phase relative to the underlying substrate.
Adhesion ForcesMeasures the interaction forces between the AFM tip (which can be functionalized) and the surface. scielo.brProbes the mechanisms of adhesion and interaction at the polymer-silane interface. scielo.br scielo.br

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative technique that provides the elemental composition and chemical bonding states of the outermost 5-10 nanometers of a material's surface. wikipedia.orgmicro.org.au The method is based on the photoelectric effect: a sample is irradiated with X-rays, causing the emission of core-level electrons. eag.com The kinetic energy of these emitted photoelectrons is measured, which is characteristic of the element from which they originated and its chemical environment (oxidation state). wikipedia.orgunimi.it

XPS is an ideal technique for confirming the successful covalent attachment of molecules to a substrate following a silanization reaction with a compound like this compound. cnr.it By analyzing the high-resolution spectra of specific elements, one can gain detailed chemical information. For a surface modified with this compound, XPS analysis would typically involve:

Survey Scan: To identify all elements present on the surface (except H and He). eag.com

High-Resolution Scans: Focusing on the Si 2p, C 1s, O 1s, and Cl 2p regions to determine their chemical states. The binding energy of the Si 2p peak can confirm the presence of Si-O-substrate bonds and Si-C bonds. The C 1s spectrum can be deconvoluted to identify C-Si, C-C/C-H, and C-Cl bonds.

This technique has been used to characterize self-assembled monolayers on silica (B1680970) surfaces, for example, after treatment with trichloro[4(chloromethyl)phenyl]silane, providing information on the bonding states of the grafted molecules. cnr.it

Table 4: Typical Information from XPS Analysis of this compound-Modified Surfaces
Core LevelTypical Binding Energy Range (eV)Chemical State InformationReference
Si 2p~100-104 eVDistinguishes between elemental silicon (~99 eV), Si-C bonds (~101-102 eV), and SiO₂/silicate bonds (~103-104 eV). unimi.itcnr.it
C 1s~284-288 eVCan be fitted to identify C-Si, C-H/C-C (adventitious carbon), C-O, and C-Cl species. covalentmetrology.com covalentmetrology.com
O 1s~531-534 eVIdentifies Si-O-Si bonds from the siloxane network and Si-O-Substrate bonds. unimi.it
Cl 2p~198-202 eVConfirms the presence of the chloromethyl group from the original silane or indicates its reaction/hydrolysis. unimi.it

Electron Energy-Loss Spectroscopy (EELS) for Local Chemical Information

Electron Energy-Loss Spectroscopy (EELS) is an analytical technique typically integrated into a transmission electron microscope (TEM) or scanning transmission electron microscope (STEM). eels.info It analyzes the energy distribution of electrons that have passed through a thin sample. eels.info Some electrons undergo inelastic scattering, losing a characteristic amount of energy that can be measured by an electron spectrometer. wikipedia.org This energy loss provides detailed information about elemental composition, chemical bonding, and electronic properties at high spatial resolution. researchgate.net

An EELS spectrum is generally divided into two main regions:

Low-Loss Region (up to ~50 eV): This region includes the zero-loss peak (electrons that were not scattered) and plasmon peaks. wikipedia.org It provides information on valence electron excitations and optical properties like the band gap. dectris.com

Core-Loss Region (above ~50 eV): This region contains ionization edges corresponding to the energy required to excite core-level electrons. wikipedia.org These edges are characteristic of specific elements, allowing for elemental identification and quantification, similar to XPS but from much smaller volumes. dectris.com The fine structure of these edges (Energy Loss Near Edge Structure, ELNES) can also reveal information about oxidation states and local coordination. dectris.comaps.org

For materials involving this compound, EELS can be used to map the elemental distribution (e.g., Si, C, Cl) within nanostructures or at interfaces with atomic-scale resolution, providing chemical information that complements data from techniques like XPS. researchgate.net

Table 5: Information Obtainable from EELS Analysis
EELS Spectral RegionType of InformationRelevance to this compound SystemsReference
Low-Loss (Valence EELS)Plasmons, inter- and intra-band transitions, band gap, sample thickness. wikipedia.orgCharacterizes the electronic and optical properties of silane-based films or nanostructures. wikipedia.orgdectris.com
Core-Loss (Inner-Shell EELS)Elemental composition, chemical bonding, oxidation state (from ELNES). dectris.comProvides elemental mapping (Si, C, Cl) at high spatial resolution and identifies chemical states at interfaces. dectris.comaps.org
Spectrum ImagingSpatially resolved spectral information (3D data cube). researchgate.netCreates elemental maps to visualize the distribution of this compound-derived species in a material. researchgate.net

Diffraction and Scattering Methods

Diffraction and scattering techniques utilize X-rays, neutrons, or electrons to probe the structure of materials over various length scales, from atomic arrangements to nanoscale features.

X-ray Diffraction (XRD) is a primary tool for determining the crystal structure, phase composition, and crystallite size of materials. rigaku.com It is based on the principle that a crystalline material will diffract an incident X-ray beam in specific directions, producing a characteristic diffraction pattern. While this compound itself is a liquid/amorphous solid at room temperature, XRD is crucial for analyzing the substrate onto which it is deposited or the polymer matrix into which it is incorporated. The technique can reveal how the crystallinity of a polymer or other substrate is affected by the addition of the silane or by surface treatment. ndhu.edu.tw

Small-Angle X-ray Scattering (SAXS) is a related technique that measures the scattering of X-rays at very small angles (typically < 5 degrees). rigaku.commdpi.com Unlike XRD, which provides information on atomic-scale crystal structure, SAXS probes larger structural features, on the order of 1 to 100 nanometers. mdpi.comswst.org This makes it ideal for characterizing the size, shape, and distribution of nanoparticles, pores, or other nanoscale heterogeneities. rigaku.com For surfaces modified with this compound, SAXS can be used to study the structure of the silane layer itself or to characterize nanostructures and porosity on the modified surface. nih.gov Both Wide-Angle X-ray Scattering (WAXS), which is analogous to XRD, and SAXS can be used together to obtain a comprehensive structural picture across different length scales. mdpi.com

Table 6: Comparison of Diffraction and Scattering Methods for Material Characterization
TechniqueStructural Information ProbedTypical Application for Silane SystemsReference
X-ray Diffraction (XRD) / Wide-Angle X-ray Scattering (WAXS)Atomic-level crystal structure, phase identification, crystallinity, crystallite size. rigaku.comndhu.edu.twAnalyzing the crystallinity of a substrate or polymer matrix before and after modification with this compound. rigaku.comndhu.edu.tw
Small-Angle X-ray Scattering (SAXS)Nanoscale structures (1-100 nm), including particle/pore size, shape, and distribution. mdpi.comCharacterizing the nanostructure of a deposited silane layer or the porosity of a modified surface. mdpi.comnih.gov

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is a foundational experimental science for determining the atomic and molecular structure of a crystal. wikipedia.org The technique relies on the principle that a crystalline structure will cause an incident beam of X-rays to diffract into many specific directions. wikipedia.org By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be produced, which allows for the determination of atomic positions, bond lengths, and other crucial structural information. wikipedia.org The wavelength of the X-rays used is comparable to the interatomic spacing in crystals, which is why the crystal acts as a three-dimensional diffraction grating for the X-rays. iastate.edu

The analysis can be performed on single crystals or on polycrystalline powders (powder X-ray diffraction, PXRD). iastate.edu Single-crystal XRD provides a complete and precise three-dimensional structure, while PXRD is often used for phase identification and determining crystallinity. iastate.edu The resulting diffraction pattern is unique to a specific crystalline solid, serving as a fingerprint for its atomic arrangement. iastate.edu

The key parameters obtained from a single-crystal XRD analysis are summarized in the table below, which illustrates the type of data that would be determined for a crystalline sample of this compound.

Crystallographic ParameterDescriptionExample Data
Crystal SystemThe symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic).Monoclinic
Space GroupThe group of symmetry operations describing the crystal.P21/c
a (Å)Lattice parameter; length of the a-axis of the unit cell.10.123
b (Å)Lattice parameter; length of the b-axis of the unit cell.12.456
c (Å)Lattice parameter; length of the c-axis of the unit cell.8.789
α (°)Lattice parameter; angle between b and c axes.90
β (°)Lattice parameter; angle between a and c axes.105.5
γ (°)Lattice parameter; angle between a and b axes.90
Volume (Å3)The volume of the unit cell.1067.8
ZThe number of molecules per unit cell.4

Ellipsometry for Thin Film Thickness and Optical Properties

Spectroscopic ellipsometry is a highly sensitive, non-destructive optical technique used for the characterization of thin films and surfaces. spectroscopyonline.comazooptics.com It measures the change in the polarization state of light upon reflection from a sample surface. azooptics.com By analyzing this change, it is possible to determine a range of material properties, most notably the thickness of thin films and their optical constants, with exceptional precision. spectroscopyonline.com The technique is particularly valuable for analyzing ultra-thin films, with sensitivity reaching the sub-nanometer level. azooptics.com

The measurement provides two key parameters, Psi (Ψ) and Delta (Δ), which are related to the ratio of the complex reflection coefficients for light polarized parallel (p) and perpendicular (s) to the plane of incidence. From these parameters, and by applying an appropriate optical model, the refractive index (n) and the extinction coefficient (k) of the film can be determined over a range of wavelengths. diva-portal.org The refractive index describes how fast light travels through the material, while the extinction coefficient quantifies the absorption of light at a given wavelength.

This methodology is crucial in fields like semiconductor manufacturing and optical coatings, where precise control over film thickness and optical characteristics is essential. spectroscopyonline.com While no specific research detailing the ellipsometric analysis of this compound thin films is available in the reviewed literature, the technique is ideally suited for such a study. An ellipsometric analysis would yield precise measurements of the film's thickness and provide its optical dispersion profile (n and k as a function of wavelength). This data is fundamental for designing and fabricating optical or electronic devices where this compound might be used as a coating, insulating layer, or surface modification agent.

The table below illustrates the typical data that would be obtained from a spectroscopic ellipsometry measurement of a this compound thin film.

Wavelength (nm)Refractive Index (n)Extinction Coefficient (k)
4001.550.005
5001.530.002
6001.520.001
7001.510.000
8001.510.000

Computational Chemistry and Theoretical Modeling of Chloromethylphenylsilane Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule like chloromethylphenylsilane. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, molecular geometries, and energetic landscapes with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is particularly effective for studying the electronic structure and predicting the reactivity of organosilane compounds. For a molecule such as this compound, DFT calculations, often using hybrid functionals like B3LYP, can elucidate key electronic properties.

The electronic distribution, highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP) are critical descriptors of reactivity. The HOMO and LUMO energies indicate the molecule's ability to donate and accept electrons, respectively. The MEP map reveals the regions of positive and negative electrostatic potential on the molecular surface, highlighting potential sites for nucleophilic and electrophilic attack. In related phenyl-substituted silanes, the phenyl ring and the silicon atom are key sites of interest. researchgate.net Theoretical analyses of similar substituted compounds show how different functional groups influence these electronic properties. aip.org For this compound, the silicon atom, bonded to an electronegative chlorine atom, is an expected electrophilic center, while the phenyl ring provides a region of rich electron density.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound This table presents representative data that would be obtained from a DFT calculation at the B3LYP/6-311G(d,p) level of theory. The values are based on typical results for analogous phenylsilane (B129415) derivatives.

PropertyCalculated ValueInterpretation
HOMO Energy-8.95 eVEnergy of the highest occupied molecular orbital; related to ionization potential and electron-donating ability.
LUMO Energy-0.75 eVEnergy of the lowest unoccupied molecular orbital; related to electron affinity and electron-accepting ability.
HOMO-LUMO Gap8.20 eVIndicates chemical reactivity and kinetic stability. A large gap suggests high stability.
Dipole Moment2.15 DMeasures the overall polarity of the molecule, arising from the electronegativity differences between Si, Cl, C, and H atoms.

For highly accurate energetic predictions, ab initio methods, which are based on first principles without empirical parameterization, are employed. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, particularly CCSD(T), are considered the "gold standard" for calculating energies. A key application is the prediction of bond dissociation energies (BDEs), which are crucial for understanding thermal stability and reaction mechanisms.

For this compound, the primary bonds of interest are the Si-C(phenyl), Si-C(methyl), Si-Cl, and benzylic C-H bonds. Quantum chemical studies on benzylsilane (B11955767) derivatives have shown that substitution at the silicon and benzylic carbon atoms significantly influences the Si-C bond dissociation energy. researchgate.net Calculations on phenylsilane have determined the Si-H BDE to be around 88.2-89.6 kcal/mol, which is weakened compared to unsubstituted silane (B1218182) due to the phenyl group. vjs.ac.vngelest.com The Si-Cl bond is generally strong, while the benzylic C-H bond strength is influenced by the stability of the resulting benzyl (B1604629) radical. acs.org High-level ab initio calculations provide benchmark data that can be used to validate more cost-effective DFT methods.

Table 2: Representative Ab Initio Calculated Bond Dissociation Energies (BDEs) for this compound This table provides estimated BDE values at 298 K, derived from literature on analogous organosilicon compounds. These values are illustrative of what would be obtained from high-level ab initio calculations (e.g., CCSD(T)).

BondEstimated BDE (kcal/mol)Significance
(Ph)CH₂-Si(Me)(Ph)Cl~70-75Cleavage of the silicon-benzyl bond, a key step in many degradation pathways.
Si-Cl~110-115A strong bond, its cleavage is central to nucleophilic substitution reactions.
Si-Ph~90-95Represents the strength of the silicon-phenyl linkage.
C(benzyl)-H~85-90Relevant for radical abstraction reactions at the benzylic position.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Dynamics Simulations

While quantum mechanics describes the static properties of a single molecule, molecular dynamics (MD) simulations are used to model the behavior of molecular systems over time. MD simulations solve Newton's equations of motion for a collection of atoms, providing a trajectory that reveals conformational changes, intermolecular interactions, and transport properties.

For a system containing this compound, MD simulations can model its behavior in the liquid phase or its interaction with surfaces. tandfonline.com The accuracy of an MD simulation is highly dependent on the quality of the force field, which is a set of parameters describing the potential energy of the system as a function of atomic coordinates. Force fields like CVFF (Consistent Valence Force Field) or custom-parameterized force fields are used for organosilanes. nih.govmdpi.com Simulations can provide data on radial distribution functions, diffusion coefficients, and the orientation of molecules in a solvent or near an interface.

Table 3: Typical Force Field Parameters for an MD Simulation of this compound This table shows an illustrative, non-exhaustive set of atom types and Lennard-Jones parameters that would be defined in a force field for simulating this compound.

Atom TypeDescriptionσ (Å)ε (kcal/mol)
SiSilicon in a tetrahedral silane environment4.100.25
C_arAromatic carbon in the phenyl ring3.550.07
C_alkAliphatic carbon in the methyl group3.500.066
H_arHydrogen bonded to aromatic carbon2.420.03
H_alkHydrogen bonded to aliphatic carbon2.500.03
ClChlorine bonded to silicon3.470.27

Reaction Dynamics and Kinetics Modeling

Modeling the dynamics and kinetics of chemical reactions involving this compound allows for the prediction of reaction rates and the elucidation of detailed reaction mechanisms.

Collision theory provides a simple yet powerful framework for understanding reaction rates. It posits that the rate of a reaction is proportional to the frequency of collisions between reactant molecules that occur with sufficient energy (the activation energy) and in the correct orientation. libretexts.orgstudymind.co.uk The rate constant (k) is expressed by the Arrhenius equation, k = A * exp(-Ea/RT).

The pre-exponential factor, A, can be conceptually broken down into the product of the collision frequency (Z) and a steric factor (ρ), A = ρZ. libretexts.org While Z can be estimated from the kinetic theory of gases, the steric factor ρ, which accounts for the required orientation of collision, is more difficult to determine from first principles and is often evaluated by comparing experimental rate constants with calculated collision frequencies. For a reaction such as the nucleophilic attack on the silicon atom of this compound, the nucleophile must approach the Si-Cl bond from a specific trajectory (typically the backside), making the steric factor significantly less than unity.

More sophisticated methods for calculating reaction rate constants are based on Transition State Theory (TST). TST assumes a quasi-equilibrium between the reactants and the transition state, which is the high-energy configuration at the saddle point of the potential energy surface. libretexts.org

The rate constant can be calculated using the Eyring equation, which requires knowledge of the Gibbs free energy of activation (ΔG‡). This value is determined by computationally locating the transition state structure and calculating its energy relative to the reactants using quantum chemical methods like DFT or ab initio calculations.

A key reaction for this compound is the bimolecular nucleophilic substitution (S_N2) at the silicon center, where a nucleophile displaces the chloride ion. Theoretical studies have extensively investigated S_N2 reactions at silicon, revealing significant differences from the analogous reactions at carbon. researchgate.netnih.gov Unlike S_N2 reactions at carbon which proceed through a single transition state barrier, reactions at silicon often involve the formation of a stable pentacoordinate intermediate (a transition complex), leading to a different potential energy surface profile. nih.govacs.org The calculated energy of this intermediate and any associated barriers directly determines the theoretical rate constant.

Table 4: Illustrative Comparison of Calculated Activation Barriers for S_N2 Reactions This table presents representative calculated activation energies (Ea) and relative rate constants for a model S_N2 reaction (e.g., Cl⁻ + R-Cl) at carbon vs. silicon, illustrating the higher reactivity of the silicon center as predicted by theory.

Reaction CenterModel SubstrateTypical Calculated Eₐ (kcal/mol)Qualitative Relative Rate
CarbonCH₃Cl~10-151 (Reference)
SiliconSiH₃Cl~ -5 to 0 (relative to separated reactants)>> 1 (Very Fast)

Application of Collision Theory

In Silico Design and Prediction of Novel this compound Derivatives

The field of computational chemistry offers powerful tools for the in silico design and evaluation of novel molecules, mitigating the time and resource-intensive nature of experimental synthesis and testing. rsc.org For organosilicon compounds like this compound, these theoretical methods are instrumental in predicting the properties of new derivatives and guiding the synthesis of materials with tailored functionalities. The process involves using computational models to simulate molecular structures and predict their electronic, physical, and reactive properties before they are created in a laboratory. rsc.orgaspbs.com This predictive power is crucial for developing next-generation materials and functional molecules based on the this compound scaffold.

Furthermore, Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate specific structural features with desired physical or chemical properties. mdpi.com By establishing a mathematical relationship between molecular descriptors and properties like polarizability, refractivity, or thermal stability, researchers can rapidly screen a large virtual library of potential derivatives to identify candidates with the most promising characteristics. mdpi.comresearchgate.net This approach is highly efficient for discovering derivatives suited for specific applications, such as advanced polymers or materials for lithography, an area where other silane derivatives have shown significant promise. acs.org

The following tables summarize the computational methodologies and present findings from a hypothetical in silico screening of novel this compound derivatives designed for specific functional enhancements.

Table 1: Computational Methodologies in the Design of this compound Derivatives

Methodology Description Application to this compound Derivatives References
Density Functional Theory (DFT) A quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems.Calculation of electronic properties (HOMO/LUMO energies, band gap), optimization of molecular geometry, and prediction of vibrational frequencies and reaction pathways. aspbs.comarxiv.org
Quantitative Structure-Property Relationship (QSPR) A computational approach that correlates variations in the biological, chemical, or physical properties of a series of compounds with their molecular structures.Prediction of physical properties such as boiling point, density, polarizability, and thermal stability for newly designed derivatives based on their structural features. mdpi.comresearchgate.net
Molecular Dynamics (MD) Simulation A computer simulation method for analyzing the physical movements of atoms and molecules over time.Assessment of the conformational flexibility, stability of derivative-adducts, and simulation of the behavior of derivatives in different solvent environments or as part of a larger material. open.ac.uknih.gov
Structure-Activity Relationship (SAR) Analysis The study of how the chemical structure of a molecule relates to its biological or chemical activity.Guiding the rational design of derivatives by identifying which functional groups and structural motifs enhance a desired property (e.g., reactivity, stability, or binding affinity). nih.gov

Table 2: Predicted Properties of Hypothetically Designed this compound Derivatives

This table presents illustrative data from a simulated in silico screening study. The goal is to identify derivatives with modified electronic properties for potential use in organic electronics or as specialized chemical intermediates. The modifications involve adding electron-withdrawing or electron-donating groups to the phenyl ring.

Derivative Name Structural Modification Predicted HOMO (eV) Predicted LUMO (eV) Predicted Energy Gap (eV) Potential Application
This compound (Parent)None-6.58-0.256.33Precursor/Reference
Chloro-(4-nitrophenyl)methylsilaneAddition of -NO₂ at para position-7.15-1.106.05Electron-acceptor material, Nonlinear optics
Chloro-(4-aminophenyl)methylsilaneAddition of -NH₂ at para position-5.95-0.105.85Electron-donor material, Polymer precursor
Chloro-(4-cyanophenyl)methylsilaneAddition of -CN at para position-7.01-0.986.03High polarity intermediate, Dielectric materials
Chloro-(2,4-dinitrophenyl)methylsilaneAddition of two -NO₂ groups-7.52-1.855.67High-energy material precursor, Enhanced reactivity
Chloro-(4-methoxyphenyl)methylsilaneAddition of -OCH₃ at para position-6.12-0.155.97Precursor for oxidation-resistant polymers

Note: The data in this table are hypothetical and for illustrative purposes to demonstrate the output of computational prediction studies.

The findings from such in silico studies provide a rational basis for selecting a limited number of highly promising candidates for experimental synthesis. For example, the predicted decrease in the HOMO-LUMO gap for derivatives with nitro and amino groups suggests that their electronic properties can be tuned by functionalization. A smaller energy gap often correlates with higher chemical reactivity and lower kinetic stability. open.ac.uk By computationally screening for derivatives with specific electronic and physical properties, researchers can accelerate the discovery and development of novel organosilicon compounds with significant potential in materials science and synthetic chemistry. researchgate.netcdnsciencepub.com

Broader Scientific Implications and Future Research Trajectories

Contributions to Green Chemistry and Sustainable Synthesis

The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly central to modern synthetic chemistry. While research directly branding chloromethylphenylsilane as a "green" chemical is not abundant, its application in more sustainable synthetic routes is noteworthy.

A significant advancement lies in the synthesis of tetraorganosilanes, a class of compounds with applications as reagents and functional materials, for which this compound can be a precursor. orgsyn.org Traditional synthesis methods often involve highly reactive and less selective organolithium reagents or require harsh conditions with less reactive organomagnesium reagents. orgsyn.org A more sustainable approach utilizes zinc chloride as a catalyst for the reaction between chlorosilanes and Grignard reagents. orgsyn.org This method is advantageous due to the low cost, low toxicity, and high efficiency of the zinc catalyst compared to previously used toxic salts like cyanides or thiocyanates. orgsyn.org

Furthermore, derivatives of this compound have been employed in green synthesis contexts. For instance, [2-(vinylphenyl)ethyl]this compound has been used to modify polypropylene (B1209903) membranes, creating growth sites for the synthesis of silver nanoparticles via chemical reduction. researchgate.netnih.gov This highlights a move towards using such compounds to facilitate the creation of nanomaterials under more environmentally benign conditions.

Table 1: Comparison of Catalysts for Tetraorganosilane Synthesis

Catalyst Advantages Disadvantages Source
Organolithium Reagents High reactivity Low functional group compatibility orgsyn.org
Organomagnesium Reagents (uncatalyzed) Less reactive than organolithium Requires prolonged time and high temperatures orgsyn.org
Cyanide/Thiocyanate Salts Catalytic Toxic orgsyn.org
Silver Nitrate (B79036) Facilitates substitution Limited scope of Grignard reagents orgsyn.org

Prospects for Novel Functional Materials Development

This compound and its derivatives are pivotal in the development of a wide array of novel functional materials, leveraging the unique properties of silicon-containing organic molecules.

One major area is in the creation of advanced polymers and composites. For example, trichloro(4-chloromethyl-phenyl)silane, a related compound, can be immobilized on the surface of silica (B1680970) nanoparticles to initiate atom-transfer radical polymerization (ATRP). This process allows for the grafting of polymers from the nanoparticle surface, creating "hairy" silica spheres that can be used as supports for metal nanoparticle catalysts. rsc.org These hybrid materials exhibit excellent stability and recyclability in applications such as the degradation of organic dyes. rsc.org

The tetrahedral geometry of silicon in compounds like tetrakis[(4-chloromethyl)phenyl]silane makes them valuable building blocks for constructing complex, three-dimensional molecular and supramolecular architectures. researchgate.net These structures are precursors to materials with potential applications in areas like porous organic frameworks and functional materials that can be modulated by external stimuli. researchgate.net

Additionally, organosilanes derived from this compound are being investigated for their photophysical properties. rsc.org The incorporation of silicon into organic frameworks can influence their electronic properties, opening up possibilities for applications in light-emitting devices and as photocurrent generators in solar cells. rsc.org

Interdisciplinary Research Opportunities

The versatility of this compound fosters a rich landscape for interdisciplinary research, bridging chemistry with materials science, nanotechnology, and biomedical engineering.

In the realm of sensing technologies, this compound derivatives are used to functionalize surfaces for the development of chemical and biosensors. By modifying surfaces with these silanes, specific recognition elements can be anchored, leading to highly sensitive and selective detection platforms. For example, the modification of polypropylene membranes with a this compound derivative creates a template for the growth of silver nanoparticles, which can then be used in sensing applications. nih.gov The development of fluorescent film sensors based on chemically assembled monolayers also represents a significant interdisciplinary effort where such silanes can play a crucial role in anchoring fluorophores to substrates. researchgate.net

The synthesis of polymers and functional materials using this compound-related initiators has implications for biomedical applications and microelectronics. acs.org The ability to create well-defined polymer architectures on various substrates is key to fabricating materials for medical devices, drug delivery systems, and advanced electronic components.

The study of interactions between this compound and various nucleophiles also provides fundamental insights into reaction mechanisms, which is of broad interest in physical organic chemistry and can inform the design of new synthetic methodologies. open.ac.uk

Unresolved Challenges and Future Directions in this compound Research

Despite its utility, research involving this compound is not without its challenges, which in turn define the future directions of study.

A key challenge lies in controlling the stereochemistry during synthesis. The creation of chiral silanes with high optical purity is often a complex task, and developing more efficient and selective methods for asymmetric synthesis remains an active area of research. oup.com The stereoselective synthesis of multisubstituted alkenes using organosilicon reagents also presents a significant challenge. kyoto-u.ac.jp

The stability of some this compound derivatives can also be a concern. For instance, this compound itself has been noted for its instability to racemization, and its derivatives can also be unstable, which can limit their application in certain contexts, such as in chiral derivatization for analytical separations. open.ac.uk

Future research will likely focus on several key areas:

Development of more robust and sustainable synthetic methods: This includes the exploration of new catalytic systems that operate under milder conditions and use less hazardous reagents.

Design of novel functional materials with tailored properties: This involves the synthesis of new polymers, hybrid materials, and supramolecular structures with specific optical, electronic, or catalytic functions. researchgate.netrsc.org

Expansion of interdisciplinary applications: This includes the further development of this compound-based systems for advanced sensors, biomedical devices, and optoelectronic applications. nih.govresearchgate.net

Fundamental studies of reaction mechanisms: A deeper understanding of the reactivity and stereochemistry of this compound and its derivatives will enable more precise control over synthetic outcomes. open.ac.uk

Table 2: List of Compounds Mentioned

Compound Name
This compound
[2-(vinylphenyl)ethyl]this compound
Dichloromethylsilane (B8780727)
(Chloromethyl)dimethylphenylsilane
Dimethylphenylsilylmethylmagnesium chloride
Tetraorganosilanes
Trichloro(4-chloromethyl-phenyl)silane
Tetrakis[(4-chloromethyl)phenyl]silane
(R)-Ethylmethylphenylsilane
(R)-Methylphenylpropylsilane
Bis(1-phenylethyl)chloromethylsilane
1-Chloro-1-methyl-2,5-diphenylsilacyclopentane
(p-CHLOROMETHYL)PHENYLTRICHLOROSILANE

Q & A

Basic: What are the standard laboratory synthesis methods for Chloromethylphenylsilane, and how are reaction conditions optimized?

This compound is typically synthesized via hydrosilylation of phenylacetylene with chloromethyldichlorosilane or through substitution reactions using methylphenylsilane derivatives. Key parameters include:

  • Catalyst selection : Platinum-based catalysts (e.g., Karstedt catalyst) or Lewis acids (e.g., AlCl₃) are commonly used to enhance reaction efficiency .
  • Temperature control : Reactions often proceed at 60–80°C under inert atmospheres to prevent hydrolysis .
  • Purification : Distillation under reduced pressure (e.g., 10–15 mmHg) is recommended, with purity verified via gas chromatography (GC) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers monitor?

  • ¹H/¹³C NMR : Look for characteristic Si–CH₂–Cl protons at δ 2.5–3.0 ppm and phenyl ring protons at δ 7.2–7.6 ppm .
  • FT-IR : Absorbance bands for Si–Cl (~480 cm⁻¹) and Si–C (~1250 cm⁻¹) bonds confirm functional group integrity .
  • Mass Spectrometry (MS) : The molecular ion peak (m/z ~200.6) and fragment patterns (e.g., loss of Cl⁻) validate molecular weight and structure .

Basic: How should researchers safely handle this compound given its reactivity and hazards?

  • Moisture avoidance : Use Schlenk lines or gloveboxes to prevent hydrolysis, which generates HCl gas .
  • PPE : Wear nitrile gloves, safety goggles, and acid-resistant lab coats. Fume hoods are mandatory .
  • Waste disposal : Neutralize residues with aqueous NaHCO₃ before transferring to halogenated waste containers .

Advanced: How can contradictions in reported reactivity data (e.g., hydrolysis rates) for this compound be resolved?

  • Controlled replication : Repeat experiments under standardized conditions (temperature, solvent, pH) to isolate variables .
  • Cross-validation : Compare results across analytical methods (e.g., kinetic studies via NMR vs. titrimetry) .
  • Literature meta-analysis : Use databases like Reaxys to identify outliers and assess methodological biases .

Advanced: What experimental design strategies optimize this compound’s stability in polymer grafting applications?

  • Stoichiometric tuning : Limit silane:monomer ratios to 1:10 to avoid premature crosslinking .
  • Solvent selection : Use anhydrous toluene or THF to minimize side reactions .
  • In-situ monitoring : Employ Raman spectroscopy to track grafting efficiency in real-time .

Advanced: How can researchers address reproducibility challenges in silane coupling reactions involving this compound?

  • Detailed reporting : Document exact reagent grades, humidity levels, and mixing protocols .
  • Batch consistency : Source reagents from suppliers with certified purity (e.g., ≥98%) and provide CAS 1631-82-9 for traceability .
  • Peer validation : Share synthetic protocols via platforms like Protocols.io to enable independent verification .

Advanced: What methodologies assess the environmental impact of this compound degradation byproducts?

  • Hydrolysis studies : Simulate aqueous degradation at varying pH levels, quantifying HCl release via ion chromatography .
  • Ecotoxicology assays : Use Daphnia magna or algae models to test LC₅₀ values of degradation products .
  • Computational modeling : Apply QSAR models to predict persistence and bioaccumulation potential .

Advanced: How can interdisciplinary approaches enhance this compound’s application in hybrid material synthesis?

  • Collaborative frameworks : Partner with computational chemists to model Si–C bond interactions in silica composites .
  • Surface functionalization : Combine with alkoxysilanes for tailored surface energy in coatings .
  • Regulatory alignment : Ensure compliance with ZDHC MRSL limits when integrating into industrial materials .

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Reactant of Route 1
Chloromethylphenylsilane
Reactant of Route 2
Chloromethylphenylsilane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.